molecular formula C10H16O2 B13312871 2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde

2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde

Cat. No.: B13312871
M. Wt: 168.23 g/mol
InChI Key: PDORRTGPOQJIPJ-UHFFFAOYSA-N
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Description

2-Methoxybicyclo[222]octane-2-carbaldehyde is an organic compound with the molecular formula C10H16O2 It is a bicyclic structure featuring a methoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde can be achieved through several methods. One common approach involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction forms the bicyclic structure, which can then be functionalized to introduce the methoxy and aldehyde groups .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methoxy and aldehyde groups, which can participate in various organic transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde is unique due to the presence of both a methoxy and an aldehyde group within a bicyclic structure. This combination of functional groups and structural features makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methoxybicyclo[2.2.2]octane-2-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-12-10(7-11)6-8-2-4-9(10)5-3-8/h7-9H,2-6H2,1H3

InChI Key

PDORRTGPOQJIPJ-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2CCC1CC2)C=O

Origin of Product

United States

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